4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 790232-41-6
VCID: VC4338076
InChI: InChI=1S/C13H24N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)
SMILES: CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C
Molecular Formula: C13H24N4S
Molecular Weight: 268.42

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 790232-41-6

Cat. No.: VC4338076

Molecular Formula: C13H24N4S

Molecular Weight: 268.42

* For research use only. Not for human or veterinary use.

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol - 790232-41-6

Specification

CAS No. 790232-41-6
Molecular Formula C13H24N4S
Molecular Weight 268.42
IUPAC Name 4-cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H24N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Standard InChI Key NEOITBPWVCUMEC-UHFFFAOYSA-N
SMILES CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₃H₂₄N₄S, with a molecular weight of 268.42 g/mol . The SMILES notation (CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C) reveals a triazole core substituted with a cyclohexyl group, a thiol moiety, and a dimethylaminopropyl chain. Key physicochemical properties include:

PropertyValueSource
logP (Partition coefficient)1.48 (predicted)
Hydrogen bond acceptors4
Hydrogen bond donors1
Polar surface area74.7 Ų
SolubilityLow (logSw: -1.83)

The dimethylaminopropyl side chain enhances solubility in polar solvents, while the cyclohexyl group contributes to hydrophobic interactions, a balance critical for membrane permeability in drug design .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via cyclization reactions typical of 1,2,4-triazole derivatives. A plausible route involves:

  • Thiosemicarbazide Formation: Condensation of a carbonyl compound (e.g., cyclohexanecarboxylic acid hydrazide) with a thiocyanate .

  • Cyclization: Intramolecular dehydration under basic conditions (e.g., NaOH) to form the triazole-thiol core .

  • Alkylation: Introduction of the dimethylaminopropyl group via nucleophilic substitution or reductive amination.

Characterization relies on spectroscopic methods:

  • NMR: Distinct signals for the cyclohexyl protons (δ 1.0–2.0 ppm), dimethylamino group (δ 2.2–2.5 ppm), and thiol proton (δ 3.5–4.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 268.42 (C₁₃H₂₄N₄S⁺).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator